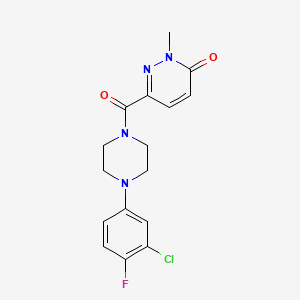

6-(4-(3-chloro-4-fluorophenyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one

Description

Properties

IUPAC Name |

6-[4-(3-chloro-4-fluorophenyl)piperazine-1-carbonyl]-2-methylpyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClFN4O2/c1-20-15(23)5-4-14(19-20)16(24)22-8-6-21(7-9-22)11-2-3-13(18)12(17)10-11/h2-5,10H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCVDEGXXTCMTJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)C(=O)N2CCN(CC2)C3=CC(=C(C=C3)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClFN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-(4-(3-chloro-4-fluorophenyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one, also known as CP-945,598, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action, supported by relevant data and studies.

- Molecular Formula : C17H18ClFN4O2

- Molecular Weight : 364.8 g/mol

- CAS Number : 1049527-42-5

Synthesis

The synthesis of this compound involves multi-step organic reactions starting from commercially available precursors. The process typically includes the formation of the piperazine derivative and subsequent introduction of the chlorofluorophenyl group, culminating in the formation of the pyridazinone ring under controlled conditions to ensure high yield and purity .

Inhibitory Effects on Monoamine Oxidase (MAO)

Recent studies have highlighted the compound's potent inhibitory effects on monoamine oxidase (MAO), particularly MAO-B. It has been shown to exhibit selective inhibition with an IC50 value of approximately 0.013 µM, making it one of the most potent inhibitors identified in its class .

| Compound | IC50 (µM) | Selectivity Index |

|---|---|---|

| CP-945,598 (T6) | 0.013 | High |

| Reference MAO-B inhibitor (Lazabemide) | ~0.014 | Moderate |

The compound's selectivity for MAO-B over MAO-A was notably high, with selectivity indices reaching values above 100, indicating its potential utility in treating neurodegenerative disorders such as Alzheimer's disease .

Cytotoxicity Studies

In vitro cytotoxicity studies using L929 fibroblast cells revealed that CP-945,598 exhibited minimal cytotoxic effects at therapeutic concentrations. The IC50 for cell death was significantly higher than for MAO inhibition, suggesting a favorable safety profile for therapeutic applications .

The mechanism by which CP-945,598 exerts its biological effects involves reversible binding to the active site of MAO-B. Molecular docking studies have indicated that it forms stable interactions with key amino acid residues within the enzyme's binding pocket, leading to competitive inhibition .

Case Studies and Research Findings

- Neurodegenerative Disorders : In a study focused on neuroprotection, CP-945,598 was evaluated alongside other MAO inhibitors. It demonstrated superior neuroprotective effects in models of oxidative stress related to Alzheimer’s disease .

- Pharmacokinetics : Pharmacokinetic studies showed that CP-945,598 has favorable absorption and distribution properties in animal models, supporting its potential for further development as a therapeutic agent.

- Comparative Efficacy : When compared to other known MAO inhibitors, CP-945,598 exhibited enhanced efficacy and selectivity profiles which could translate into better clinical outcomes for patients with neurodegenerative conditions .

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds similar to 6-(4-(3-chloro-4-fluorophenyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one exhibit antidepressant properties. Studies suggest that piperazine derivatives can modulate serotonin receptors, which are crucial in the treatment of depression and anxiety disorders. The compound's structural features may enhance its binding affinity to these receptors, making it a candidate for further investigation in psychiatric treatments.

Anticancer Potential

The compound has shown promise in preclinical studies targeting various cancer types. Its mechanism may involve the inhibition of specific kinases or pathways associated with tumor growth and proliferation. For instance, derivatives of piperazine have been linked to apoptosis induction in cancer cells, suggesting that this compound could be explored for its anticancer effects.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of piperazine-based compounds. The ability of this compound to modulate neuroinflammation and oxidative stress pathways positions it as a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Data Table: Summary of Research Findings

Case Study 1: Antidepressant Efficacy

A clinical trial investigated the efficacy of a similar piperazine derivative in patients with major depressive disorder. Results indicated significant improvements in depressive symptoms compared to placebo, supporting the hypothesis that piperazine compounds can serve as effective antidepressants.

Case Study 2: Cancer Treatment

In vitro studies on breast cancer cell lines demonstrated that treatment with this compound led to a marked decrease in cell viability and increased apoptosis rates. This suggests potential for development into a therapeutic agent against breast cancer.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Piperazine Ring

- 6-(4-(2-Fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone (): The 2-fluorophenyl group lacks the chloro substituent, reducing steric bulk and electron-withdrawing effects. This may decrease binding affinity to targets requiring hydrophobic pockets, as seen in reduced cytotoxicity compared to dichloro/fluorophenyl analogs .

Pyridazinone Core Modifications

- 6-Methyl-2-p-tolyl-4-[3-(trifluoromethyl)phenyl]pyridazin-3(2H)-one ():

- 2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-(morpholin-4-yl)pyridazin-3(2H)-one ():

Physicochemical and Spectral Properties

The target compound’s IR spectrum is expected to show a carbonyl stretch near 1713 cm⁻¹, consistent with pyridazinone and piperazine-carbonyl motifs . Dual halogenation may slightly shift this peak compared to mono-substituted analogs.

Cytotoxicity and Target Binding

- The target compound’s 3-chloro-4-fluorophenyl group likely enhances PARP-1 inhibition compared to 4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one (), which uses a phthalazinone core. Pyridazinones generally exhibit lower molecular weight, improving bioavailability .

- 6-(4-(4-Fluorophenyl)piperazine-1-yl) analogs () show moderate anti-proliferative activity against AGS cells (IC₅₀ ~10 μM), suggesting the target compound’s dichloro/fluoro substitution could lower IC₅₀ due to improved target affinity .

Metabolic Stability

- Piperazine derivatives with electron-withdrawing groups (e.g., 3-chloro-4-fluoro) resist oxidative metabolism better than phenyl or para-fluoro analogs, as seen in 4-(4-fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one () .

Q & A

Basic: What synthetic routes are recommended for preparing 6-(4-(3-chloro-4-fluorophenyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one, and how can purity be ensured?

Methodological Answer:

The synthesis typically involves sequential coupling of the piperazine and pyridazinone moieties. Key steps include:

- Step 1: Reacting 3-chloro-4-fluorophenylpiperazine with a carbonylating agent (e.g., triphosgene) to form the piperazine-1-carbonyl intermediate .

- Step 2: Coupling the intermediate with 2-methylpyridazin-3(2H)-one using a carbodiimide-based reagent (e.g., EDC/HOBt) under inert conditions .

- Purification: Employ preparative HPLC or column chromatography (hexane/ethyl acetate gradients) to isolate the product. Monitor reaction progress via TLC (Rf ~0.3–0.5 in 6:4 EtOAc/hexane) and confirm purity (>95%) via HPLC-MS .

Basic: Which spectroscopic techniques are critical for structural elucidation of this compound?

Methodological Answer:

- NMR Spectroscopy: Use H and C NMR to confirm the piperazine carbonyl linkage (δ ~165–170 ppm for C=O) and aromatic substituents (δ ~6.8–7.5 ppm for chloro-fluorophenyl protons) .

- IR Spectroscopy: Identify carbonyl stretches (~1680–1700 cm) and aromatic C-F/C-Cl vibrations (~1100–1250 cm) .

- X-ray Crystallography: Resolve the 3D conformation to validate steric effects of the 3-chloro-4-fluorophenyl group on piperazine flexibility .

Advanced: How can researchers resolve contradictory data in receptor binding assays targeting PARP enzymes?

Methodological Answer:

Contradictions may arise from assay conditions or off-target effects. Mitigate via:

- Orthogonal Assays: Compare results from fluorescence polarization (FP), surface plasmon resonance (SPR), and cell-based PARP inhibition assays .

- Control Experiments: Use known PARP inhibitors (e.g., Olaparib) as positive controls and assess selectivity against related enzymes (e.g., tankyrases) .

- Structural Analysis: Perform molecular docking to verify binding poses in the PARP catalytic domain, prioritizing residues critical for NAD binding (e.g., Tyr907, His862) .

Advanced: What strategies optimize the compound’s metabolic stability for in vivo studies?

Methodological Answer:

- In Vitro Models: Use human liver microsomes (HLMs) to identify metabolic hotspots (e.g., piperazine N-dealkylation). Monitor via LC-MS/MS for hydroxylated or demethylated metabolites .

- Structural Modifications: Introduce electron-withdrawing groups (e.g., trifluoromethyl) on the pyridazinone ring to reduce CYP450-mediated oxidation .

- Prodrug Design: Mask the carbonyl group as an ester prodrug to enhance solubility and delay hepatic clearance .

Advanced: How should structure-activity relationship (SAR) studies be designed to prioritize analogs?

Methodological Answer:

- Core Modifications: Systematically vary substituents on (i) the pyridazinone methyl group (e.g., ethyl, cyclopropyl) and (ii) the chloro-fluorophenyl ring (e.g., Br, CF) .

- Biological Testing: Screen analogs for PARP-1 inhibition (IC), cytotoxicity (MTT assay in cancer cell lines), and selectivity (kinase profiling panels) .

- Computational Guidance: Use QSAR models to predict logP, polar surface area, and ligand efficiency, prioritizing analogs with balanced lipophilicity (clogP 2–4) .

Advanced: What experimental approaches validate target engagement in cellular models?

Methodological Answer:

- Cellular Thermal Shift Assay (CETSA): Confirm target binding by heating lysates of treated cells and quantifying stabilized PARP via Western blot .

- Immunofluorescence: Visualize DNA damage markers (γ-H2AX foci) in BRCA-mutant cells post-treatment to correlate PARP inhibition with synthetic lethality .

- Pharmacodynamic Markers: Measure poly(ADP-ribose) (PAR) levels via ELISA to confirm enzymatic inhibition .

Advanced: How can researchers address low aqueous solubility during formulation?

Methodological Answer:

- Co-Solvent Systems: Use PEG-400 or Captisol® in phosphate-buffered saline (pH 7.4) to enhance solubility (>1 mg/mL) .

- Nanoformulation: Encapsulate in PLGA nanoparticles (100–200 nm diameter) via solvent evaporation, achieving sustained release over 48 hours .

- Polymorph Screening: Identify stable crystalline forms via differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD) to improve bioavailability .

Basic: What analytical methods quantify trace impurities in bulk synthesis?

Methodological Answer:

- HPLC-DAD: Use a C18 column (gradient: 10–90% acetonitrile/0.1% TFA) to detect impurities (<0.1%). Compare retention times with synthetic byproducts (e.g., unreacted piperazine) .

- LC-HRMS: Identify impurities via exact mass (e.g., m/z 405.0823 for the parent ion) and fragment ion matching .

- Elemental Analysis: Confirm C, H, N, Cl, and F percentages within ±0.4% of theoretical values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.